Bupranolol hydrochloride

Übersicht

Beschreibung

Bupranolol hydrochloride is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily for its antihypertensive and antiarrhythmic properties. This compound is effective in managing conditions such as hypertension, tachycardia, and glaucoma .

Vorbereitungsmethoden

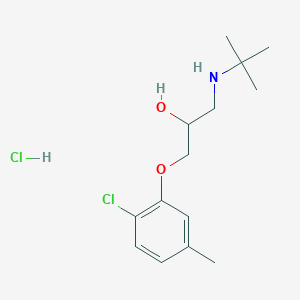

Synthetic Routes and Reaction Conditions: The synthesis of bupranolol hydrochloride involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butylamine to yield bupranolol. The final step involves the conversion of bupranolol to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl group on the benzene ring undergoes oxidation to form carboxybupranolol , a primary metabolite. This reaction is catalyzed by hepatic cytochrome P450 enzymes (CYP2B6, CYP2C19) and involves:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Conditions : Elevated temperatures (50–80°C) and aqueous/organic solvent mixtures.

-

Product : Carboxybupranolol (4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid), which accounts for >90% of urinary metabolites .

| Reaction Component | Details |

|---|---|

| Substrate | Bupranolol hydrochloride |

| Oxidizing Agent | KMnO₄, CrO₃ |

| Major Product | Carboxybupranolol |

| Bioactivity | Inactive metabolite |

Substitution Reactions

During synthesis, nucleophilic substitution reactions are critical:

-

Epoxide Intermediate : 2-Chloro-5-methylphenol reacts with epichlorohydrin to form 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane.

-

Amination : The epoxide reacts with tert-butylamine under basic conditions (NaOH) to yield bupranolol free base, which is subsequently protonated with HCl to form the hydrochloride salt .

Key Steps :

-

Phenolic oxygen attacks epichlorohydrin’s electrophilic carbon.

-

Epoxide ring opening by tert-butylamine.

-

Acidification to stabilize the hydrochloride form.

Hydrolysis

This compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : The ether linkage between the propanolol chain and aromatic ring is stable.

-

Alkaline Conditions : Hydrolysis of the ester-like bond occurs, yielding 2-chloro-5-methylphenol and a tertiary amino alcohol.

| Parameter | Hydrolysis Behavior |

|---|---|

| pH 1–6 | Stable (<5% degradation) |

| pH >8 | Rapid degradation (t₁/₂ ~2 hrs at pH 10) |

| Products | 2-Chloro-5-methylphenol, amino alcohol |

Enzymatic Metabolism

First-pass metabolism involves extensive hepatic transformation:

-

Primary Pathway : Oxidation (as above).

-

Minor Pathways : N-dealkylation and glucuronidation.

| Enzyme | Reaction | Contribution |

|---|---|---|

| CYP2B6 | Oxidation (C-methyl → COOH) | 60–70% |

| CYP2C19 | Oxidation | 20–30% |

| UGT1A9 | Glucuronidation | <10% |

Comparative Reactivity with Other β-Blockers

Bupranolol’s chemical behavior differs from structurally similar β-blockers:

| Compound | Oxidation Susceptibility | Hydrolysis Rate (pH 10) | Key Metabolites |

|---|---|---|---|

| Bupranolol HCl | High (methyl → COOH) | t₁/₂ = 2 hrs | Carboxybupranolol |

| Propranolol HCl | Moderate (naphthyl oxidation) | t₁/₂ = 4 hrs | 4-Hydroxypropranolol |

| Atenolol | Low | t₁/₂ = 12 hrs | Unchanged (>90%) |

Reaction Kinetics and Stability

-

Thermal Degradation : Decomposes at >200°C, releasing HCl and forming charred residues.

-

Photolysis : UV exposure (λ = 254 nm) induces cleavage of the C–Cl bond, generating free radical intermediates.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Bupranolol is characterized by its competitive antagonism at beta-adrenergic receptors, similar to propranolol, but without intrinsic sympathomimetic activity. Its main indications include:

- Hypertension : It effectively lowers blood pressure by inhibiting sympathetic stimulation of the heart.

- Tachycardia : It helps manage elevated heart rates.

- Glaucoma : Bupranolol is used in ocular formulations to reduce intraocular pressure.

Intranasal Delivery Systems

Recent research has explored alternative delivery methods for bupranolol, particularly intranasal administration. A study developed polymer-based solutions aimed at enhancing the systemic delivery of bupranolol through the nasal route. The findings indicated that these formulations improved bioavailability significantly compared to traditional oral routes due to reduced first-pass metabolism, which is a critical factor given that more than 90% of bupranolol undergoes hepatic metabolism when taken orally .

Key Findings from the Study:

- Formulation Composition : Various polymers like sodium alginate and chitosan were utilized.

- Evaluation Metrics : The study assessed pH, viscosity, drug content, gel strength, and in vitro drug release.

- Bioavailability Improvement : Selected formulations showed enhanced bioavailability with non-toxic profiles .

Cardiovascular Applications

Bupranolol's primary application remains in cardiovascular health. It is prescribed for conditions such as:

- Hypertension : Reduces systolic and diastolic blood pressure effectively.

- Angina Pectoris : Alleviates chest pain associated with reduced blood flow to the heart.

- Heart Failure : Used as part of a comprehensive treatment plan to manage symptoms.

Psychiatric Applications

Emerging research suggests potential psychiatric applications for bupranolol. Its role in managing anxiety disorders and post-traumatic stress disorder (PTSD) has been investigated due to its ability to modulate adrenergic activity. Studies indicate that beta-blockers like bupranolol may help mitigate the emotional responses associated with traumatic memories .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate bupranolol's efficacy in various conditions:

-

Hypertension Management :

- A double-blind study compared bupranolol with other antihypertensives, demonstrating comparable efficacy with a favorable side effect profile.

- PTSD Treatment :

- Ocular Uses :

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Cardiovascular Health | Hypertension, Angina | Effective in lowering blood pressure and heart rate |

| Psychiatric Disorders | Anxiety, PTSD | Reduces emotional responses; potential adjunct therapy |

| Ocular Health | Glaucoma | Significant reduction in intraocular pressure |

| Alternative Delivery | Intranasal Solutions | Improved bioavailability; reduced first-pass metabolism |

Wirkmechanismus

Bupranolol hydrochloride exerts its effects by competitively binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a reduction in heart rate, cardiac output, and blood pressure. The compound also stabilizes the electrical activity of the heart, reducing abnormal cardiac rhythms .

Vergleich Mit ähnlichen Verbindungen

Propranolol: Another non-selective beta-blocker with similar potency but different pharmacokinetic properties.

Atenolol: A selective beta-1 blocker with fewer side effects related to bronchoconstriction.

Metoprolol: A selective beta-1 blocker used primarily for its cardioselective properties

Uniqueness: Bupranolol hydrochloride is unique due to its strong membrane-stabilizing activity and lack of intrinsic sympathomimetic activity. Its non-selective nature allows it to be effective in a broader range of conditions compared to selective beta-blockers .

Biologische Aktivität

Bupranolol hydrochloride is a non-selective beta-adrenergic antagonist, primarily used in clinical settings for its antihypertensive properties and its ability to manage various cardiac conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound (C₁₄H₂₂ClNO₂) is characterized by the following properties:

- Molecular Weight : 271.783 g/mol

- Chemical Structure : A non-selective beta-blocker with strong membrane stabilizing activity.

The mechanism of action involves competitive inhibition at beta-adrenergic receptors, specifically targeting β₁, β₂, and β₃ receptors. By blocking these receptors, bupranolol reduces sympathetic stimulation, leading to decreased heart rate, cardiac output, and blood pressure .

Binding Affinity

The binding affinity of bupranolol to beta-adrenergic receptors is significant. For example:

| Receptor Type | Kd (nM) | Function |

|---|---|---|

| β₁ adrenergic | 91 | Antagonist |

| β₂ adrenergic | Not specified | Antagonist |

| β₃ adrenergic | Not specified | Antagonist |

This data indicates that bupranolol effectively competes with catecholamines such as epinephrine and norepinephrine for receptor binding .

Pharmacokinetics

Bupranolol is rapidly absorbed from the gastrointestinal tract but exhibits low oral bioavailability (less than 10%) due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

- Half-life : 2-4 hours

- Protein Binding : Approximately 76%

- Metabolism : Over 90% undergoes first-pass metabolism; the primary metabolite is carboxybupranolol .

Case Study Analysis

- Atypical β-Adrenoceptor Activity : Research has indicated that bupranolol interacts with atypical β-adrenoceptors that are resistant to other beta-blockers like propranolol. In studies conducted on rats, bupranolol was shown to increase heart contractility and frequency through these atypical receptors .

- Transdermal Absorption Studies : A study investigating the percutaneous penetration of bupranolol through rabbit skin found that certain absorption enhancers significantly increased its transdermal delivery. This suggests potential for alternative delivery methods in clinical applications .

- Comparative Efficacy : In a comparative study of enantiomers of bupranolol, it was found that the S-(−)-bupranolol variant demonstrated greater potency in antagonizing atypical β-adrenoceptors compared to its R-(+)-counterpart, indicating stereoselectivity in its pharmacological effects .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antihypertensive Effects : Reduces blood pressure by blocking sympathetic stimulation.

- Cardiac Effects : Decreases heart rate and myocardial oxygen demand.

- Membrane Stabilizing Action : Exhibits local anesthetic properties due to membrane stabilization.

Eigenschaften

IUPAC Name |

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUUZHQWGKSLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904544 | |

| Record name | Bupranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15148-80-8, 23284-25-5 | |

| Record name | 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15148-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupranolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015148808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC2G3GDPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.